molecular formula C12H11N3O2 B8371136 (3-Nitropyridin-2-yl)-o-tolylamine

(3-Nitropyridin-2-yl)-o-tolylamine

Cat. No. B8371136
M. Wt: 229.23 g/mol
InChI Key: YFFLGTYIQUYIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Nitropyridin-2-yl)-o-tolylamine is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Nitropyridin-2-yl)-o-tolylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Nitropyridin-2-yl)-o-tolylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Nitropyridin-2-yl)-o-tolylamine

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-(2-methylphenyl)-3-nitropyridin-2-amine

InChI

InChI=1S/C12H11N3O2/c1-9-5-2-3-6-10(9)14-12-11(15(16)17)7-4-8-13-12/h2-8H,1H3,(H,13,14)

InChI Key

YFFLGTYIQUYIMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-3-nitropyridine (4.13 g, 26.1 mmol), o-tolylamine (3.4 mL, 31.3 mmol) and Et3N (4.4 mL, 31.3 mmol) in DMF (10 mL) was stirred at 90° C. for 1 h under a nitrogen atmosphere. Additional o-tolylamine (2 mL, 18.2 mmol) was added and stirring continued for 16 h. The mixture was partitioned between DCM and water. The aqueous phase was further extracted with DCM (×3) and the combined organic fractions washed with brine, dried (Na2SO4) and concentrated in vacuo. The resulting residue was purified by column chromatography (Si—PCC, gradient 20-100% DCM in cyclohexane) to afford the title compound as an orange solid (3.96 g, 66%). LCMS (Method C): RT 3.60 min [M+H]+ 230.3
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
66%

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